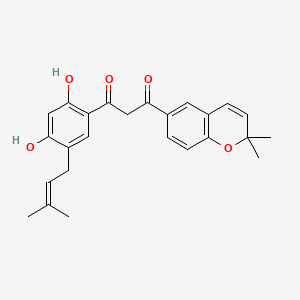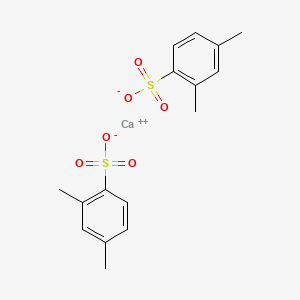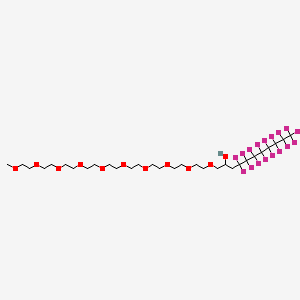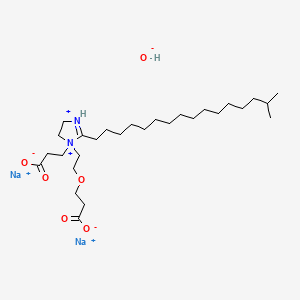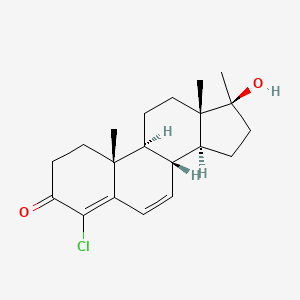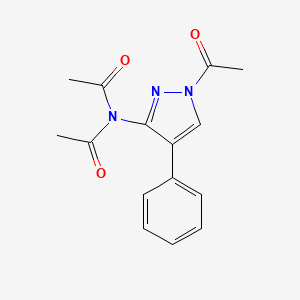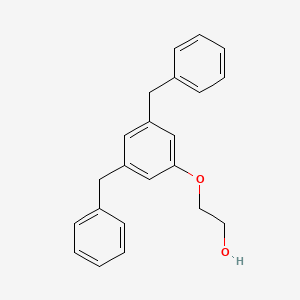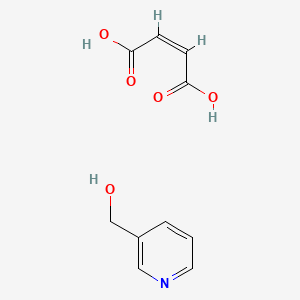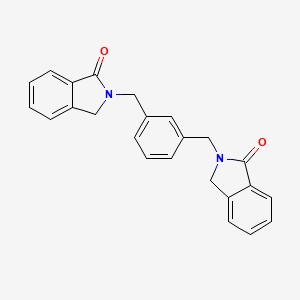
D 528 dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D 528 dihydrochloride is a chemical compound with significant applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D 528 dihydrochloride involves several steps, including the preparation of intermediates and the final compound. The process typically starts with the reaction of specific precursors under controlled conditions to form the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is purified using techniques such as crystallization, filtration, and drying to obtain the dihydrochloride salt in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
D 528 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as oxidizing agents (e.g., DDQ), reducing agents, and various catalysts. The conditions for these reactions, including temperature, solvent, and reaction time, are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce substituted compounds with different functional groups.
Applications De Recherche Scientifique
D 528 dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: this compound is studied for its potential therapeutic applications, including its effects on specific molecular targets.
Industry: The compound is used in industrial processes for the production of other chemicals and materials.
Mécanisme D'action
The mechanism of action of D 528 dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
D 528 dihydrochloride can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Pramipexole dihydrochloride: A dopamine agonist used in the treatment of Parkinson’s disease.
Dexpramipexole dihydrochloride: A neuroprotective agent investigated for its potential in treating amyotrophic lateral sclerosis (ALS).
Compared to these compounds, this compound may have distinct properties and applications that make it valuable in specific research and industrial contexts.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
86656-07-7 |
|---|---|
Formule moléculaire |
C27H44Cl2N2O4 |
Poids moléculaire |
531.6 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methyl-2-propan-2-ylpentane-1,5-diamine;dihydrochloride |
InChI |
InChI=1S/C27H42N2O4.2ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;;/h9-12,17-18,20H,8,13-16,19,28H2,1-7H3;2*1H |
Clé InChI |
JXXVGYAREBNGAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(CN)C2=CC(=C(C=C2)OC)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




